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2,3-dimethyl-1H-indol-7-amine

Hsp90 inhibition fluorescence polarization assay target engagement profiling

Regioisomeric ambiguity in indole-based library synthesis can derail SAR studies. 2,3-Dimethyl-1H-indol-7-amine (CAS 101832-73-9) provides an unequivocal 7-amino scaffold with: • Distinctly lower LogP (1.96) vs 5/6-amino isomers (~2.95) for tailored physicochemical profiles • Validated Hsp90 inhibition (IC50 50 µM) as a reference point for fragment-based optimization • Demonstrated 37% yield in one-pot pyrroloquinoxaline synthesis Supplied with batch-specific purity analytics. Immediate global shipment available.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 101832-73-9
Cat. No. B180536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-1H-indol-7-amine
CAS101832-73-9
Synonyms2,3-diMethyl-1H-Indol-7-aMine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=CC=C2N)C
InChIInChI=1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3
InChIKeySRBIHKSWFZJZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-1H-indol-7-amine: Compound Overview


2,3-Dimethyl-1H-indol-7-amine (CAS 101832-73-9) is a disubstituted indole derivative bearing methyl groups at the 2- and 3-positions and a primary amine at the 7-position of the indole ring system [1]. This compound belongs to the broader class of amino-dimethylindoles, which serve as privileged scaffolds in medicinal chemistry due to the indole core's presence in numerous bioactive molecules. The strategic placement of the amine at the 7-position, combined with 2,3-dimethyl substitution, confers a unique steric and electronic profile that distinguishes it from its 5- and 6-amino regioisomers, making it a valuable intermediate for constructing nitrogen-containing heterocyclic systems such as pyrroloquinolines and pyrroloquinoxalines [2].

2,3-Dimethyl-1H-indol-7-amine: Regioisomeric Specificity


Although 2,3-dimethyl-1H-indol-5-amine (CAS 16712-58-6) and 2,3-dimethyl-1H-indol-6-amine (CAS 61698-44-0) share the same molecular formula (C10H12N2) and core scaffold, the position of the amine substituent fundamentally alters the compound's reactivity, lipophilicity, and biological target engagement . The 7-amino isomer exhibits a distinctly lower calculated logP (1.96) compared to both the 5- and 6-amino regioisomers (logP ~2.95), indicating significantly higher hydrophilicity that impacts formulation, membrane permeability, and chromatographic behavior [1]. Furthermore, the 7-amino substitution pattern enables unique cyclization pathways with 1,3-diketones and oxalacetic ester derivatives that are not accessible to the 5- or 6-amino isomers, producing pyrrolo[3,2-h]quinoline and pyrroloquinoxaline scaffolds that are absent from the synthetic repertoire of its regioisomeric counterparts [2]. These differences mean that simple regioisomeric interchange will lead to divergent synthetic outcomes and unpredictable biological activity profiles.

2,3-Dimethyl-1H-indol-7-amine: Key Differentiation Evidence


Hsp90α Inhibition Baseline

In an HTS fluorescence polarization assay against human Hsp90α, 2,3-dimethyl-1H-indol-7-amine exhibited an IC50 of 50,000 nM (50 µM) at pH 7.4 and 23°C, representing weak inhibitory activity [1]. This value serves as a defined baseline that can be compared against more potent Hsp90 inhibitors in the same assay format for structure–activity relationship (SAR) studies. The data establish that the 7-amino-2,3-dimethylindole core itself contributes minimal binding affinity to Hsp90, meaning that potency gains observed in elaborated analogs can be attributed to additional substituent interactions rather than to the core scaffold alone. In contrast, publicly available quantitative Hsp90 inhibition data for the 5-amino and 6-amino regioisomers are absent from authoritative databases, precluding direct regioisomeric comparison and highlighting a data gap that the 7-amino isomer uniquely fills [1].

Hsp90 inhibition fluorescence polarization assay target engagement profiling

LogP Hydrophilicity Differential

The computed octanol–water partition coefficient (LogP) for 2,3-dimethyl-1H-indol-7-amine is 1.96 [1], whereas both 2,3-dimethyl-1H-indol-5-amine and 2,3-dimethyl-1H-indol-6-amine report a computed LogP of 2.95 . This difference of approximately 1 log unit indicates that the 7-amino isomer is roughly 10-fold more hydrophilic than its 5- and 6-amino counterparts. This property has practical implications for aqueous solubility, reversed-phase chromatographic retention, and predicted membrane permeability—all critical parameters in both medicinal chemistry lead optimization and analytical method development.

lipophilicity LogP physicochemical profiling

Pyrroloquinoxaline Synthesis Efficiency

In a one-pot, two-stage synthesis involving condensation of acetone with diethyl oxalate followed by reaction with the aminoindole in acetic acid/toluene, 2,3-dimethyl-7-aminoindole (unsubstituted at N1) produced (2Z)-5,6-dimethyl-2-(2-oxopropylidene)-1,2-dihydro-3-pyrrolo[1,2,3-de]quinoxalin-3-one with an isolated yield of 37% [1]. Under identical conditions, the N1-methylated analog 1,2,3-trimethyl-7-aminoindole gave a different product—ethyl (2Z)-4-oxo-2-[(1,2,3-trimethyl-1H-indol-7-yl)amino]-2-pentanoic acid—in only 28% yield, and subsequent acid cyclization of this intermediate to the pyrroloquinoline required a separate step with an additional 36% yield [1]. The N1-unsubstituted 7-aminoindole thus provides direct access to the pyrroloquinoxaline system in a single synthetic operation, while the N1-methylated analog requires two steps and proceeds through a different mechanistic pathway.

heterocyclic synthesis pyrroloquinoxaline one-pot reaction

Antimicrobial Activity Class Evidence

A systematic study of amides and pyrroloquinolones derived from 4-, 5-, 6-, and 7-aminoindoles evaluated antimicrobial activity against 18 test strains and over 2,000 clinical isolates representing Gram-positive and Gram-negative families including Micrococcaceae, Streptococcaceae, Enterobacteriaceae, and Pseudomonadaceae [1]. While quantitative MIC data for individual compounds were not disaggregated by regioisomer in the publicly available abstract, the authors explicitly identified that the most significant antibacterial activity was associated with compounds derived from 4-aminoindole, 6-aminoindole, and 7-aminoindole—with 5-aminoindole-derived compounds notably absent from this high-activity subset [1]. Trifluoromethyl-containing derivatives based on the 7-aminoindole scaffold were among the most effective compounds in the series. This finding positions the 7-aminoindole core as one of the three regioisomeric starting points capable of yielding high-activity antimicrobial agents, in contrast to the 5-amino system.

antimicrobial activity aminoindole SAR antibiotic resistance

NCI Screening Program Designation

2,3-Dimethyl-1H-indol-7-amine has been assigned the National Cancer Institute (NCI) screening number NSC 328475 [1]. This designation indicates that the compound was formally accessioned into the NCI's Developmental Therapeutics Program (DTP) compound repository for anticancer screening. A search for equivalent NSC numbers assigned to the 5-amino (CAS 16712-58-6) and 6-amino (CAS 61698-44-0) regioisomers in publicly available chemical databases yields no NSC registration, suggesting that the 7-amino isomer was specifically selected for inclusion in the NCI screening collection. While this does not constitute evidence of superior anticancer activity, it does demonstrate that this specific regioisomer passed the DTP's chemical selection criteria and was prioritized for biological evaluation.

NCI screening NSC number compound registration

2,3-Dimethyl-1H-indol-7-amine: Application Scenarios


Kinase Lead Optimization with Hsp90 Baseline

For medicinal chemistry programs targeting Hsp90 or related kinases, 2,3-dimethyl-1H-indol-7-amine provides a structurally characterized starting scaffold with a documented IC50 of 50 µM in a validated fluorescence polarization assay [1]. This defined, weak baseline activity makes the compound suitable as a reference point for fragment-based or structure-guided optimization, where potency gains from appended substituents can be unambiguously attributed. The availability of quantitative binding data distinguishes this regioisomer from the 5- and 6-amino analogs, for which no equivalent public-domain Hsp90 data exist.

Pyrroloquinoxaline and Pyrroloquinoline Library Synthesis

The demonstrated 37% isolated yield of a pyrrolo[1,2,3-de]quinoxalin-3-one derivative from 2,3-dimethyl-7-aminoindole in a one-pot process with diethyl oxalate and acetone establishes this compound as a viable entry point for constructing tricyclic nitrogen-containing scaffolds [2]. The N1-unsubstituted nature of this compound enables direct cyclization pathways that are mechanistically unavailable to N1-alkylated analogs, reducing step count and simplifying purification in library synthesis workflows.

Antimicrobial Discovery Based on Regioisomer Trends

Systematic evaluation of all four aminoindole regioisomers (4-, 5-, 6-, and 7-) has identified 7-aminoindole-derived amides and pyrroloquinolones as being among the most effective antibacterial compounds against both Gram-positive and Gram-negative clinical isolates [3]. Researchers initiating new antimicrobial discovery programs should prioritize the 7-amino scaffold as a starting point, as the class-level evidence suggests a higher probability of identifying potent hits compared to the 5-amino series, which was notably absent from the high-activity subset.

Hydrophilicity-Driven Library Design

With a computed LogP of 1.96—approximately one log unit lower than the 5- and 6-amino regioisomers (LogP ~2.95)—2,3-dimethyl-1H-indol-7-amine is the preferred choice when library design objectives include lower lipophilicity, improved aqueous solubility potential, or distinct chromatographic retention behavior [4]. This property differentiation is particularly relevant for CNS-targeted programs where lower LogP values are typically associated with reduced passive brain penetration, or conversely, for peripheral target programs where increased polarity may reduce CNS exposure risks.

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